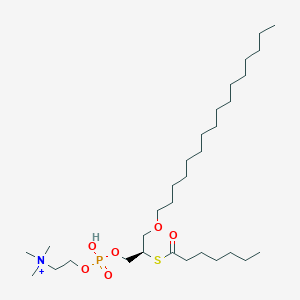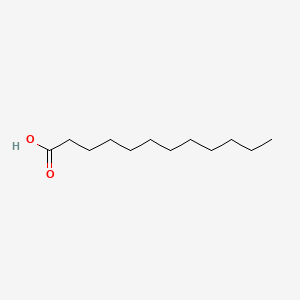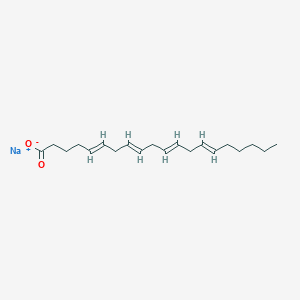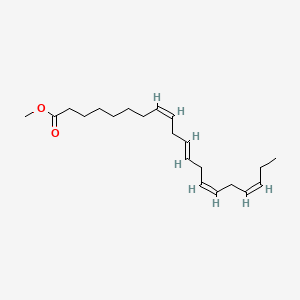
ethyl (6E,9E,12E,15E)-octadeca-6,9,12,15-tetraenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (6E,9E,12E,15E)-octadeca-6,9,12,15-tetraenoate is a chemical compound with the molecular formula C20H32O2 It is an ester derived from octadecatetraenoic acid and ethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (6E,9E,12E,15E)-octadeca-6,9,12,15-tetraenoate can be synthesized through the esterification of octadecatetraenoic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or chromatography, to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (6E,9E,12E,15E)-octadeca-6,9,12,15-tetraenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are typical.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated esters.
Substitution: Amino or alkoxy derivatives.
Applications De Recherche Scientifique
Ethyl (6E,9E,12E,15E)-octadeca-6,9,12,15-tetraenoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl (6E,9E,12E,15E)-octadeca-6,9,12,15-tetraenoate involves its interaction with specific molecular targets and pathways. The compound’s multiple double bonds allow it to participate in various biochemical reactions, potentially modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate: Another ester with multiple double bonds, but with a longer carbon chain.
6,9,12,15-Octadecatetraenoic acid: The parent acid of ethyl (6E,9E,12E,15E)-octadeca-6,9,12,15-tetraenoate.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and its ester functional group, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C20H32O2 |
|---|---|
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
ethyl (6E,9E,12E,15E)-octadeca-6,9,12,15-tetraenoate |
InChI |
InChI=1S/C20H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-19H2,1-2H3/b6-5+,9-8+,12-11+,15-14+ |
Clé InChI |
RIDOSNBWMUADGT-SFYIKTPXSA-N |
SMILES isomérique |
CC/C=C/C/C=C/C/C=C/C/C=C/CCCCC(=O)OCC |
SMILES canonique |
CCC=CCC=CCC=CCC=CCCCCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B10767142.png)
![(1S,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,22S,25R,27R,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B10767149.png)
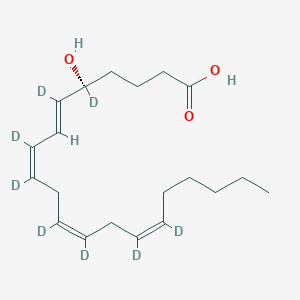
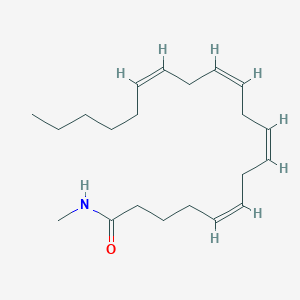
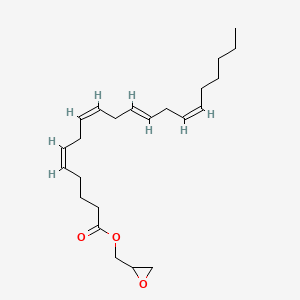


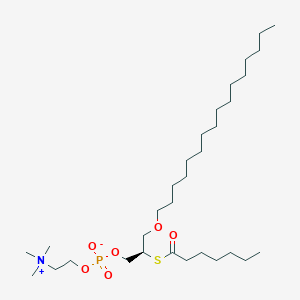
![(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide](/img/structure/B10767187.png)
